molecular formula C7H18Cl2N2 B096639 2-Piperidineethanamine CAS No. 15932-66-8

2-Piperidineethanamine

Cat. No. B096639
CAS RN: 15932-66-8
M. Wt: 128.22 g/mol
InChI Key: IEVJVQXLBZUEMH-UHFFFAOYSA-N
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Description

2-Piperidineethanamine, also known as 2-(Aminomethyl)piperidine, is a heterocyclic compound . It has the empirical formula C6H14N2 and a molecular weight of 114.19 . It is used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole ‘nitazene’ opioids, has been identified and characterized in an online-sourced powder and in biological samples from a patient seeking help for detoxification .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic compound with the molecular formula (CH2)5NH . It has a refractive index of n20/D 1.4854 and a density of 0.9406 g/mL at 25 °C . It is used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Piperidineethanamine serves as a foundational building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs due to the presence of the piperidine ring, a common element in many FDA-approved medications . The versatility of 2-Piperidineethanamine allows for the creation of a wide range of therapeutic agents, including those with antiviral, antimicrobial, and anti-inflammatory properties.

Development of Anticancer Agents

Research has shown that derivatives of 2-Piperidineethanamine can be utilized in the development of anticancer drugs. These compounds exhibit pharmacophoric features that are crucial in the fight against cancer, providing a pathway for the design of novel oncological treatments .

Antimicrobial Applications

The piperidine moiety of 2-Piperidineethanamine is instrumental in the development of antimicrobial agents. Its derivatives have been found to possess significant activity against a variety of microbial threats, which is essential for addressing antibiotic resistance .

Analgesic and Anti-inflammatory Uses

Compounds derived from 2-Piperidineethanamine have been employed as analgesics and anti-inflammatory agents. Their effectiveness in reducing pain and inflammation makes them valuable in the treatment of chronic pain conditions and inflammatory diseases .

Neuroprotective Effects

There is growing interest in the potential neuroprotective effects of 2-Piperidineethanamine derivatives. These compounds are being explored for their ability to safeguard neuronal health, which could lead to breakthroughs in the treatment of neurodegenerative disorders .

Antipsychotic Medications

The structural properties of 2-Piperidineethanamine contribute to the creation of antipsychotic drugs. Its derivatives can modulate neurotransmitter systems in the brain, offering therapeutic benefits for individuals with psychiatric disorders .

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJVQXLBZUEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineethanamine

CAS RN

15932-66-8
Record name NSC 143025
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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